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molecular formula C8H9NO4S B1289707 3-Amino-5-(methylsulfonyl)benzoic acid CAS No. 151104-75-5

3-Amino-5-(methylsulfonyl)benzoic acid

Cat. No. B1289707
M. Wt: 215.23 g/mol
InChI Key: RJGKNTNJHTUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160905B2

Procedure details

3-Methylsulfonyl-5-nitrobenzoic acid (D11) (7.5 g) was dissolved in methanol (250 ml) and Raney nickel was added. The mixture was stirred under hydrogen at atmospheric pressure and room temperature overnight. The mixture was heated to dissolve precipitated product and filtered hot. The filter cake was washed with hot MeOH and the combined filtrates were evaporated to give D12 (5.97 g) an off-white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-])=O)[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3]>CO.[Ni]>[NH2:14][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:13]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen at atmospheric pressure and room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
precipitated product
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The filter cake was washed with hot MeOH
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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